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molecular formula C14H21N B8423613 4,4-Dimethylcyclohexyl aniline

4,4-Dimethylcyclohexyl aniline

Cat. No. B8423613
M. Wt: 203.32 g/mol
InChI Key: RNWNJEMUJUPOMP-UHFFFAOYSA-N
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Patent
US05498624

Procedure details

In a Parr hydrogenation flask, cyclohexenylaniline (46.4 g, 0.247 mol) is dissolved in 30 mL of 3:1 EtOH/AcOH and 10% Pd on carbon (0.5 g) is added. The reaction is shaken under H2 (60 psi) overnight. The mixture is filtered through a pad of celite and concentrated under vacuum. The crude product is dissolved with CH2Cl2 and neutralized with saturated aqueous bicarbonate. The organic layer is washed with water, dried over MgSO4 and concentrated to give a the 4,4-Dimethylcyclohexyl aniline as a light yellow oil (42.2 g, 90%).
Quantity
46.4 g
Type
reactant
Reaction Step One
Name
EtOH AcOH
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7][C:8]2[CH:13]=[CH:12]C=[CH:10][CH:9]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.[CH3:14][CH2:15]O.[CH3:17]C(O)=O>[Pd]>[CH3:17][C:15]1([CH3:14])[CH2:12][CH2:13][CH:8]([NH:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
46.4 g
Type
reactant
Smiles
C1(=CCCCC1)NC1=CC=CC=C1
Name
EtOH AcOH
Quantity
30 mL
Type
reactant
Smiles
CCO.CC(=O)O
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction is shaken under H2 (60 psi) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved with CH2Cl2 and neutralized with saturated aqueous bicarbonate
WASH
Type
WASH
Details
The organic layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(CCC(CC1)NC1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 42.2 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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